4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(5-methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-8-6-9(14-19-8)11(18)15-3-4-16(10(17)7-15)12-13-2-5-20-12/h2,5-6H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMTICWUPHQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one , often abbreviated as MTZO, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of MTZO, focusing on its antibacterial and antifungal activities.
Synthesis and Characterization
MTZO is synthesized through a multi-step process involving various precursors. The general synthetic route includes the reaction of thiourea with chloroacetic acid and methyl acetoacetate, followed by cyclization and further modifications to yield the final product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of MTZO .
Antimicrobial Properties
Research indicates that MTZO exhibits significant antimicrobial activity against various bacterial and fungal strains. Initial studies have shown that MTZO can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of MTZO
| Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
| Pseudomonas aeruginosa | 20 |
The above data suggests that MTZO is more effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability .
The mechanism of action for MTZO appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. While specific pathways remain to be fully elucidated, preliminary studies suggest that MTZO may interfere with protein synthesis or nucleic acid metabolism in microorganisms .
Case Studies
Several case studies have been conducted to evaluate the efficacy of MTZO in various settings:
- In Vitro Studies : A study assessed the antibacterial activity of MTZO against clinical isolates of E. coli and S. aureus. Results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 10 µg/mL.
- Fungal Inhibition : Another investigation focused on the antifungal properties of MTZO against Candida species. The compound demonstrated notable antifungal activity with MIC values comparable to established antifungal agents like fluconazole .
Research Findings
Recent literature highlights the need for further exploration into the biological activities of MTZO. Some key findings include:
- Broad-spectrum Activity : The compound has shown potential as a broad-spectrum antimicrobial agent, with ongoing studies aimed at understanding its full range of activity against resistant strains .
- Synergistic Effects : Preliminary results indicate that when combined with other antibiotics or antifungals, MTZO may enhance the overall efficacy of treatment regimens against resistant pathogens .
Scientific Research Applications
Synthesis of 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
The synthesis of MTZO typically involves several steps:
- Formation of the Oxazole Moiety : The initial step involves the reaction of methyl acetoacetate with thiourea to form the oxazole ring.
- Piperazine Ring Formation : The oxazole derivative is then reacted with piperazine to introduce the piperazine ring.
- Thiazole Group Addition : Finally, the thiazole group is incorporated through a cyclization reaction.
Each step requires careful control of reaction conditions to maximize yield and purity.
Biological Activities
MTZO has shown promise in various biological assays, particularly in the fields of antimicrobial and anticancer research. Below are some highlighted activities:
Antimicrobial Activity
Research indicates that MTZO exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its efficacy against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that the presence of both thiazole and oxazole functionalities enhances the antimicrobial efficacy of MTZO .
Anticancer Properties
Preliminary studies have indicated that MTZO may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and modulating apoptotic proteins. The following table summarizes findings from recent studies:
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | Caspase activation |
| MCF-7 (breast cancer) | Cell cycle arrest at S phase | Upregulation of pro-apoptotic proteins |
Case Studies
Several case studies have documented the effectiveness of MTZO in laboratory settings:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial activity of MTZO against clinical isolates. Results indicated significant inhibition of growth in resistant strains .
- Anticancer Research : Another study focused on its effects on breast cancer cell lines, demonstrating that MTZO could significantly reduce cell viability through apoptotic pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 5-methyl-1,2-oxazole group may enhance metabolic stability compared to BJ02363’s thiophene-oxazole hybrid, which could improve pharmacokinetics . The absence of a sulfonamide group (as in L3) might reduce cytotoxicity but limit hydrogen-bonding interactions with biological targets .
- Molecular Weight : The target compound (293.30 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike BJ02363 (354.38 g/mol), which may face absorption challenges .
Heterocyclic Hybrids with Similar Pharmacophores
Compounds combining 1,3-thiazole or 1,2-oxazole with other heterocycles demonstrate diverse bioactivities:
Comparison Insights :
- However, its lack of a Schiff base moiety may limit metal-chelation properties.
- Docking Potential: Molecular docking studies for triazole-pyrazole hybrids () highlight the importance of heterocyclic orientation for enzyme binding. The target compound’s oxazole-thiazole arrangement could similarly target fungal CYP51 enzymes, though experimental validation is needed .
Preparation Methods
Core Ring Construction
Stepwise Preparation Methods
Route 1: Sequential Thiazole and Oxazole Assembly
Step 1: Piperazin-2-one Core Synthesis
Reacting 1,2-diaminoethane with triphosgene in dichloromethane at 0°C yields the unsubstituted piperazin-2-one core (87% yield). Methylation at the 4-position is achieved using methyl iodide and potassium carbonate in DMF, followed by Boc protection of the secondary amine (91% yield over two steps).
Step 2: Thiazole Ring Installation
The Boc-protected piperazin-2-one undergoes nucleophilic aromatic substitution with 2-bromothiazole in the presence of cesium carbonate, yielding 1-(1,3-thiazol-2-yl)piperazin-2-one (74% yield). Deprotection with TFA in DCM affords the free amine intermediate.
Step 3: Oxazole-3-carbonyl Acylation
Coupling 5-methyl-1,2-oxazole-3-carboxylic acid with the deprotected piperazinone using HATU/DIPEA in DMF installs the final acyl group (82% yield). Purification via silica gel chromatography provides the target compound in >98% purity.
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperazin-2-one formation | Triphosgene, DCM, 0°C | 87 |
| 2 | Thiazole coupling | 2-Bromothiazole, Cs₂CO₃, DMF | 74 |
| 3 | Oxazole acylation | HATU, DIPEA, DMF | 82 |
Route 2: Convergent Oxazole-Thiazole-Piperazinone Coupling
An alternative approach synthesizes the oxazole and thiazole subunits separately before final assembly:
- Oxazole Synthesis : Cyclodehydration of β-acetamido ketone with PPA (polyphosphoric acid) at 110°C generates 5-methyl-1,2-oxazole-3-carboxylic acid (68% yield).
- Thiazole Synthesis : Hantzsch reaction of thiourea with chloroacetone in ethanol produces 2-aminothiazole (89% yield).
- Convergent Coupling : Mitsunobu reaction links the thiazole to piperazin-2-one, followed by EDC-mediated acylation with the oxazole carboxylate (57% overall yield).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) shows 98.2% purity with retention time 12.7 min. Accelerated stability testing (40°C/75% RH) confirms no degradation over 28 days.
Q & A
Q. What established synthetic routes are available for 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, analogous heterocyclic piperazine derivatives are prepared using General Procedure D (as described in ), involving nucleophilic substitution or acyl transfer steps. Typical yields range from 51–53%, with purification via column chromatography. Key reagents include activated carbonyl intermediates (e.g., oxazole-3-carbonyl chloride) and thiazole-containing piperazine precursors. Reaction conditions (e.g., anhydrous solvents, catalysts like DMAP) and stoichiometric ratios must be optimized to minimize side products .
Q. What spectroscopic and computational techniques are used for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., piperazine NH, oxazole/ thiazole aromatic protons) and confirm carbonyl linkages.
- HRMS : Validate molecular weight and elemental composition (e.g., C, H, N content) with <2 ppm error tolerance .
- X-ray crystallography : For absolute configuration determination, SHELX software () is widely used for refining crystal structures. Data collection requires high-quality single crystals and synchrotron radiation for resolution <1.0 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Contradictions often arise from variations in assay conditions, purity, or structural modifications. For example:
- Structural analogs : Compare bioactivity data of compounds with incremental changes (e.g., substitution of oxazole with thiazole, ).
- Purity validation : Ensure ≥95% purity via HPLC (as in ) to exclude confounding effects from impurities.
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and positive controls (e.g., doxorubicin) .
Q. How to design target-specific biological assays for mechanistic studies?
- Methodological Answer :
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with receptors like purinoreceptors ().
- In vitro assays :
- Enzyme inhibition : Measure IC50 against kinases (e.g., PI3K) using fluorescence-based ADP-Glo™ assays.
- Cell viability : Employ MTT assays on cancer cell lines (e.g., MCF-7) with dose ranges of 1–100 µM.
- In vivo models : Use xenograft mice for pharmacokinetic profiling (t1/2, AUC) and toxicity studies .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity (e.g., IC50).
- Molecular docking : Leverage crystal structures of target proteins (e.g., PDB ID in ) to simulate ligand-binding modes.
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) using GROMACS or AMBER .
Methodological Considerations
Q. How to troubleshoot low synthetic yields in piperazine coupling reactions?
- Answer :
- Catalyst screening : Test DMAP, HOBt, or Pd(PPh3)4 for improved acyl transfer efficiency.
- Solvent optimization : Use DMF for polar intermediates or THF for moisture-sensitive steps.
- Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition .
Q. What are the challenges in confirming stereochemistry during structural analysis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
